molecular formula C12H8FNO5S B2625224 (4-fluorophenyl) 2-nitrobenzenesulfonate CAS No. 2088945-36-0

(4-fluorophenyl) 2-nitrobenzenesulfonate

Cat. No.: B2625224
CAS No.: 2088945-36-0
M. Wt: 297.26
InChI Key: PLSSMWLGAJUTMK-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) 2-nitrobenzenesulfonate is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group and a nitrobenzenesulfonate moiety, making it a versatile chemical entity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl) 2-nitrobenzenesulfonate typically involves the reaction of 4-fluoronitrobenzene with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction conditions include maintaining a controlled temperature and constant stirring to ensure complete reaction and high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired purity level .

Mechanism of Action

The mechanism of action of (4-fluorophenyl) 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenyl group can participate in various binding interactions, enhancing the compound’s affinity for its targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Uniqueness: (4-Fluorophenyl) 2-nitrobenzenesulfonate is unique due to the combination of the fluorophenyl and nitrobenzenesulfonate groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSSMWLGAJUTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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